molecular formula C25H19ClN2OS B2687198 4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-90-7

4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2687198
M. Wt: 430.95
InChI Key: YPSUXUNOTCDJFM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s molecular mass.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis and spectroscopic analysis may be used.


Scientific Research Applications

Catalyst-Free Synthesis

A novel, catalyst-free, and efficient synthesis method for a series of functionalized chromeno[2,3-d]pyrimidines has been developed. This method involves a one-pot, three-component reaction, highlighting the compound's utility in creating pharmaceutically relevant molecules under eco-friendly and mild conditions. The approach offers excellent yields, high atom economy, and easy product isolation, emphasizing the importance of such derivatives in medicinal chemistry and drug design (Brahmachari & Nayek, 2017).

Antimicrobial Evaluation

Chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable inhibitory effects against tested microorganisms, underscoring their potential as antimicrobial agents. The novel synthetic routes to these derivatives, along with their characterized antimicrobial activity, demonstrate the compound's applicability in developing new therapeutic agents (Allehyani, 2022).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for chromeno[2,3-d]pyrimidine derivatives. These methods aim to overcome the limitations of existing approaches, enabling the preparation of derivatives substituted at nitrogen atoms, which are significant for their pharmaceutical properties. The development of these novel methods expands the scope of chromeno[2,3-d]pyrimidine derivatives in drug development and other scientific applications (Osyanin et al., 2014).

Antitubercular and Antimicrobial Activities

Further studies have synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities. Some of these derivatives showed pronounced activities, suggesting their potential use in treating tuberculosis and various bacterial infections. This research highlights the compound's role in addressing global health challenges by providing new molecular scaffolds for antibacterial and antitubercular drug development (Kamdar et al., 2011).

Hg2+ Chemosensor

A derivative of chromeno[2,3-d]pyrimidine has been synthesized and used as a chemosensor for Hg2+ ions, exhibiting excellent sensitivity and selectivity. This application demonstrates the compound's utility in environmental monitoring and safety, highlighting its versatility beyond pharmaceutical applications (Jamasbi et al., 2021).

Safety And Hazards

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Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential uses. It could also involve proposing modifications to the compound’s structure to improve its properties or reduce its hazards.


properties

IUPAC Name

4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUXUNOTCDJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

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